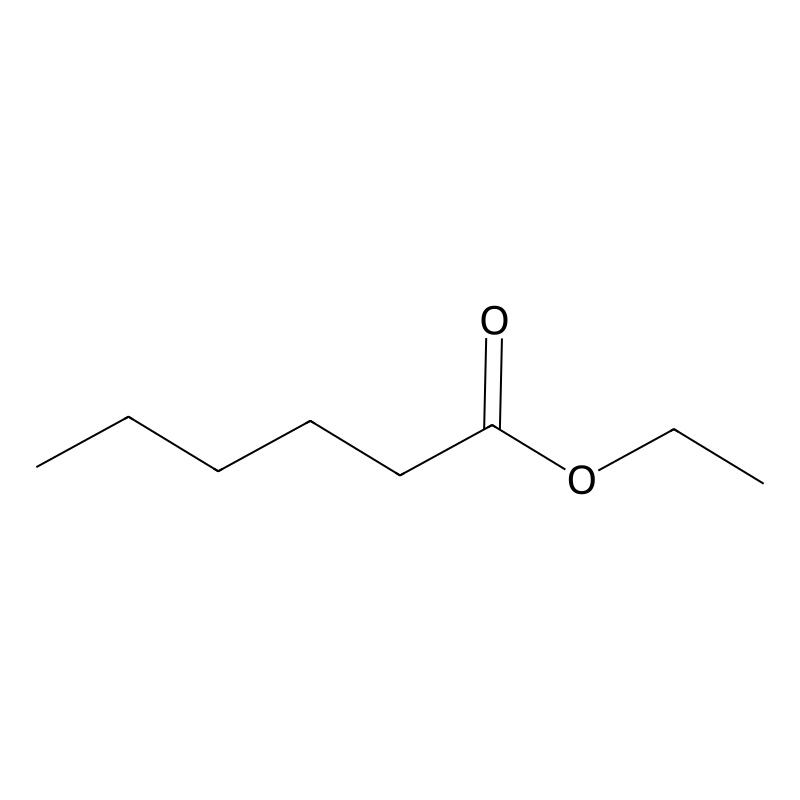Ethyl hexanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
0.629 mg/mL at 25 °C
Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol
1ml in 2ml 70% ethanol (in ethanol)
Synonyms
Canonical SMILES
Beyond its use in flavoring, ethyl hexanoate has applications in scientific research, particularly in the following areas:
Food Science and Technology:
- Understanding flavor profiles: Researchers use ethyl hexanoate, along with other volatile compounds, to study the flavor profiles of various foods and beverages. This helps them understand how different components contribute to the overall taste and aroma [].
- Investigating fermentation processes: Ethyl hexanoate is one of the volatile compounds produced during the fermentation process, such as in winemaking or beer brewing. Studying its production and concentration can provide insights into the progress and efficiency of fermentation [].
Biological Research:
- Yeast metabolism: Ethyl hexanoate is a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in breadmaking and brewing. Researchers study its production pathways and regulation to understand yeast metabolism and identify potential targets for genetic engineering or process optimization [].
- Investigating cell membrane interactions: Studies suggest that ethyl hexanoate can interact with cell membranes, potentially affecting their properties and functions. Researchers are investigating this aspect to understand its role in various biological processes.
Ethyl hexanoate, also known as ethyl caproate, is an organic compound classified as a fatty acid ethyl ester. It is formed through the condensation of hexanoic acid and ethanol, resulting in the chemical formula and a molecular weight of approximately 144.21 g/mol. This compound is characterized by its fruity aroma reminiscent of apple peel, making it notable in flavoring applications and as a fragrance component . Ethyl hexanoate is hydrophobic and exhibits low solubility in water, which is typical for many fatty acid esters .
The fruity aroma of ethyl hexanoate is perceived by olfactory receptors in the nose. These receptors bind to specific odorant molecules, triggering a signal transduction pathway that results in the perception of smell []. The specific interaction between the molecular structure of ethyl hexanoate and the olfactory receptors determines the perceived fruity odor.
The synthesis of ethyl hexanoate primarily involves the esterification reaction between hexanoic acid and ethanol. This reaction can be represented as follows:
In this equilibrium reaction, the use of an acid catalyst (such as sulfuric acid) can enhance the reaction rate and yield. The reaction conditions often favor the production of ethyl hexanoate when ethanol is used in excess to shift the equilibrium towards the formation of products .
Ethyl hexanoate has been identified as a metabolite in various biological systems. Its presence in certain biological pathways suggests potential roles in metabolic processes. Additionally, its fruity aroma may influence sensory responses in organisms, particularly in terms of attraction to certain food sources or environments .
Several methods exist for synthesizing ethyl hexanoate:
- Conventional Esterification: As mentioned, this involves the direct reaction between hexanoic acid and ethanol under acidic conditions.
- Enzymatic Synthesis: This method utilizes lipases as biocatalysts to facilitate esterification reactions, often under mild conditions, which can be more environmentally friendly .
- Microwave-Assisted Synthesis: This technique employs microwave radiation to accelerate the reaction rate, often leading to higher yields in shorter time frames compared to traditional heating methods .
Ethyl hexanoate is widely used across various industries due to its pleasant aroma and flavor profile:
- Food Industry: It serves as a flavoring agent in numerous food products, providing a fruity note.
- Fragrance Industry: Its aromatic properties make it a popular ingredient in perfumes and scented products.
- Chemical Intermediate: Ethyl hexanoate is used as a precursor for synthesizing other chemical compounds in organic synthesis .
Research on ethyl hexanoate's interactions focuses on its sensory properties and metabolic pathways. Studies indicate that it can interact with olfactory receptors, influencing taste perception and food preferences. Furthermore, its role as a metabolite suggests potential interactions with various biochemical pathways within organisms, although specific studies detailing these interactions remain limited .
Ethyl hexanoate shares similarities with several other fatty acid esters. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Aroma/Flavor Profile | Unique Characteristics |
|---|---|---|---|
| Ethyl butyrate | CHO | Pineapple-like | Shorter carbon chain than ethyl hexanoate |
| Ethyl octanoate | CHO | Coconut-like | Longer carbon chain; different sensory profile |
| Ethyl caprylate | CHO | Fruity | Similar structure but distinct aroma |
| Methyl hexanoate | CHO | Fruity | Methyl ester variant; different solubility properties |
Ethyl hexanoate's unique fruity aroma and specific applications in flavoring distinguish it from these similar compounds. Its synthesis methods also vary significantly based on desired application outcomes and environmental considerations.
Physical Description
Colourless liquid with a wine-like odou
XLogP3
Boiling Point
Density
0.867-0.871
Melting Point
Mp -67.5 °
-67.5°C
UNII
GHS Hazard Statements
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 2nd degree








